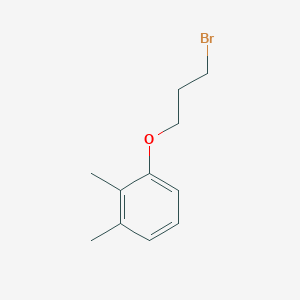

1-(3-Bromo-propoxy)-2,3-dimethyl-benzene

Description

Significance of Aromatic Ethers in Contemporary Organic Synthesis

Aromatic ethers, or aryl ethers, are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. byjus.com This structural motif is not merely a passive linker; it is a cornerstone in the design and synthesis of a vast array of functional molecules. numberanalytics.com The ether linkage, while generally stable, imparts specific physicochemical properties that are highly sought after in various applications, particularly in medicinal chemistry and materials science. numberanalytics.comlabinsights.nl

In pharmaceutical design, the aryl ether group is a common feature in many biologically active compounds. numberanalytics.comresearchgate.net It can serve as a non-donating hydrogen-bond acceptor, which can be crucial for a molecule's ability to be administered orally. wikipedia.org The replacement of a more acidic phenolic hydroxyl group with an ether can also reduce toxicity and improve the metabolic stability of a drug candidate. wikipedia.orgnih.gov Furthermore, the geometry of the C-O-C bond and the presence of the aromatic ring allow for the construction of specific three-dimensional molecular architectures necessary for biological recognition. byjus.com Aromatic ethers are integral to the structure of numerous pharmaceuticals, agrochemicals, fragrances, and dyes. numberanalytics.com

The synthesis of these ethers is a well-established field, with classic methods like the Williamson ether synthesis and the Ullmann condensation being foundational. byjus.comnumberanalytics.com Modern advancements continue to provide milder and more efficient catalytic systems, often employing transition metals, to form the crucial aryl-O-alkyl bond. numberanalytics.com The stability of the ether group means it can be carried through multiple synthetic steps, while the aromatic ring remains available for reactions such as electrophilic aromatic substitution, allowing for further functionalization. byjus.comfiveable.me

Role of Organobromine Compounds as Versatile Synthetic Intermediates

Organobromine compounds are organic molecules containing a carbon-bromine (C-Br) bond. wikipedia.org They are highly valued in synthesis for their balanced reactivity. The C-Br bond is weaker than the carbon-chlorine (C-Cl) bond but more stable than the carbon-iodine (C-I) bond, placing alkyl and aryl bromides in a "sweet spot" of reactivity and stability. wikipedia.org This intermediate reactivity makes them ideal substrates for a wide range of chemical transformations, often providing a compromise between reaction speed and cost. wikipedia.org

The primary utility of organobromine compounds lies in their role as precursors for forming new carbon-carbon and carbon-heteroatom bonds. cardiff.ac.uk The carbon atom attached to the bromine is electrophilic, making alkyl bromides effective alkylating agents in reactions with nucleophiles. wikipedia.org They are common substrates in fundamental reactions such as:

Nucleophilic Substitution: Where the bromide ion acts as a good leaving group, replaced by various nucleophiles. wikipedia.org

Grignard Reactions: Formation of organomagnesium reagents, which are powerful carbon nucleophiles. wikipedia.org

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern synthesis for creating complex molecular frameworks.

The versatility of organobromides makes them indispensable building blocks in the chemical industry for producing pharmaceuticals, agrochemicals, and fire retardants. wikipedia.orgdbpedia.orgresearchgate.net While many organobromine compounds are synthetic, they are also the most common type of organohalogen found in nature, with over 1600 distinct compounds identified, particularly in marine organisms. rsc.orgpku.edu.cn

Contextualization of 1-(3-Bromo-propoxy)-2,3-dimethyl-benzene within Complex Molecular Architectures

This compound, with its molecular formula C₁₁H₁₅BrO, embodies the synthetic potential discussed in the preceding sections. scbt.com This molecule contains a stable 2,3-dimethylphenyl ether group and a reactive 3-bromopropyl chain. This bifunctionality allows for selective, stepwise reactions, making it a strategic building block for more complex structures.

The primary synthetic utility of this compound lies in the reactivity of the terminal alkyl bromide. The propoxy linker provides a flexible three-carbon chain that can be used to connect the dimethylphenyl moiety to other parts of a target molecule. The terminal bromine is an excellent leaving group for nucleophilic substitution reactions. For instance, it can be reacted with amines, thiols, alkoxides, or cyanide to introduce new functional groups at the end of the propyl chain.

A key application is its use as an alkylating agent. sigmaaldrich.com The 2,3-dimethylphenyl ether part of the molecule can be considered a stable "spectator" or a specific pharmacophore, while the bromopropyl arm acts as a reactive handle to tether this group onto a larger molecular scaffold. This strategy is common in the synthesis of pharmaceutical analogues or other biologically active probes where the substituted phenyl ether contributes to the desired activity or properties.

The table below outlines the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| IUPAC Name | 1-(3-Bromopropoxy)-2,3-dimethylbenzene |

| CAS Number | 3245-54-3 |

| Canonical SMILES | CC1=C(C(=CC=C1)C)OCCCBr |

| InChIKey | OILQSIAPINGGQJ-UHFFFAOYSA-N |

(Data sourced from PubChem CID 14302308) nih.gov

In a synthetic sequence, a chemist could first utilize the bromo- group for a coupling reaction and then, if desired, modify the aromatic ring through electrophilic substitution, although the ether and methyl groups will direct incoming electrophiles to specific positions. This dual reactivity makes this compound a versatile and valuable tool for constructing intricate molecular architectures.

Properties

IUPAC Name |

1-(3-bromopropoxy)-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJLOZXIOCMMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Reactions of 1 3 Bromo Propoxy 2,3 Dimethyl Benzene and Analogues

Reactivity of the Aryl Alkyl Ether Linkage

The ether bond in aryl alkyl ethers like 1-(3-bromo-propoxy)-2,3-dimethyl-benzene possesses distinct reactivity, differing from that of simple dialkyl ethers due to the attachment of the oxygen atom to an sp²-hybridized aromatic carbon.

Mechanisms of Ether Formation and Cleavage Reactions

Ether Formation: The most common method for synthesizing aryl alkyl ethers is the Williamson ether synthesis. rsc.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com In a typical synthesis of a compound like this compound, 2,3-dimethylphenol (B72121) is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding 2,3-dimethylphenoxide ion. This potent nucleophile then attacks a dihaloalkane, such as 1,3-dibromopropane, displacing one of the bromide leaving groups to form the ether linkage.

The mechanism involves:

Deprotonation: A base removes the acidic proton from the phenol (B47542) to create a more nucleophilic phenoxide.

Nucleophilic Attack: The phenoxide ion attacks the primary carbon of the alkyl halide in a concerted, single-step process, leading to inversion of stereochemistry if the carbon were chiral. youtube.com

Ether Cleavage: The cleavage of the C–O bond in aryl alkyl ethers is typically achieved under harsh conditions using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.calibretexts.org The reaction mechanism depends on the nature of the alkyl group. For this compound, the alkyl group is primary.

The cleavage process follows these steps:

Protonation: The ether oxygen acts as a Lewis base and is protonated by the strong acid, forming a good leaving group (a neutral phenol molecule). ucalgary.ca

Nucleophilic Substitution: The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks the electrophilic carbon of the alkyl group. ucalgary.ca Since the alkyl group is primary, this attack proceeds via an SN2 mechanism. libretexts.org The nucleophile attacks the carbon atom adjacent to the oxygen, breaking the alkyl C-O bond and yielding 2,3-dimethylphenol and a 1,3-dihalopropane.

It is important to note that the aryl C–O bond is not cleaved. The sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack, and the phenyl cation is highly unstable, preventing an SN1 pathway at the aromatic ring. libretexts.org

Oxidative and Reductive Transformations of the Ether Bond

Beyond simple acid-catalyzed cleavage, the aryl alkyl ether linkage can undergo various transformations under oxidative or reductive conditions.

Reductive Cleavage: The reductive cleavage of the C–O bonds in aryl ethers is a significant transformation. semanticscholar.org Catalytic systems, particularly those based on nickel, have been developed to cleave the strong C(aryl)–O bond. semanticscholar.orgrsc.org One proposed mechanism involves the oxidative addition of the C(aryl)–O bond to a low-valent nickel center. semanticscholar.orgrsc.org For some substrates, this process can even proceed without an external reductant, where the alkoxy group itself provides the necessary hydrogen atom via β-hydrogen elimination from an intermediate. rsc.org Another approach involves using lithium metal, which can reduce the aryl ether, followed by cleavage of the C-O bond to generate an aryllithium species and a lithium alkoxide. nih.gov The selectivity between cleaving the aryl C-O bond versus the alkyl C-O bond can depend on the solvent and the structure of the alkyl group. nih.gov

Oxidative Transformations: While direct oxidation of the ether bond is challenging, functionalization of the C-H bonds adjacent to the ether oxygen is possible. Photoredox catalysis using an acridinium (B8443388) salt can achieve selective functionalization of the α-C-H bond of the alkyl group in aryl alkyl ethers. rsc.org The proposed mechanism involves a single-electron oxidation of the electron-rich arene by the excited photocatalyst to form a radical cation. rsc.org Subsequent deprotonation of the C-H bond alpha to the oxygen generates an α-aryloxyalkyl radical, which can then react with various electrophiles. rsc.org

Reactivity of the Terminal Alkyl Bromide Moiety

The primary alkyl bromide at the end of the propoxy chain is a key site for reactivity, primarily undergoing nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution reactions at the terminal carbon of this compound can theoretically proceed via two different mechanisms: SN1 (unimolecular) or SN2 (bimolecular). masterorganicchemistry.com

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com This mechanism is favored for tertiary alkyl halides that form stable carbocations. masterorganicchemistry.comyoutube.com

SN2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chadsprep.com This pathway is favored for methyl and primary alkyl halides due to reduced steric hindrance. youtube.com

For this compound, the terminal bromide is on a primary carbon. Primary carbocations are highly unstable, making the SN1 pathway extremely unfavorable. masterorganicchemistry.com Conversely, the primary carbon is sterically accessible, making it an excellent substrate for the SN2 reaction. youtube.com Therefore, nucleophilic substitution at this position proceeds almost exclusively through the SN2 mechanism .

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for the Alkyl Bromide Moiety

| Feature | SN1 Pathway | SN2 Pathway | Relevance to this compound |

| Substrate Structure | Favored by 3° > 2° | Favored by Methyl > 1° > 2° | The 1° alkyl bromide strongly favors the SN2 pathway. youtube.comchadsprep.com |

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Nucleophile] | The reaction rate depends on both the substrate and the nucleophile. youtube.com |

| Intermediate | Carbocation | None (Transition State) | No carbocation intermediate is formed, avoiding potential rearrangements. youtube.com |

| Stereochemistry | Racemization (if chiral) | Inversion of configuration (if chiral) | Reaction at a chiral center would result in inversion. chadsprep.com |

| Nucleophile | Weak nucleophile is effective | Requires a strong nucleophile | A strong nucleophile is necessary for an efficient reaction. chadsprep.com |

Influence of Solvent and Base on Reaction Pathways

The choice of solvent and the nature of any base present are critical factors that dictate the efficiency and outcome of the SN2 reaction at the terminal alkyl bromide.

Influence of Solvent: Solvents play a crucial role in stabilizing the reactants and transition states.

Polar Protic Solvents: Solvents like water, methanol, or ethanol (B145695) have acidic protons and are capable of hydrogen bonding. While they can dissolve ionic nucleophiles, they form a "solvent shell" around the nucleophile, solvating it and reducing its reactivity. youtube.comquora.com This solvation hinders the nucleophile's ability to attack the substrate, thus slowing down SN2 reactions. libretexts.org These solvents are generally preferred for SN1 reactions because they excel at stabilizing both the carbocation intermediate and the leaving group. quora.comlibretexts.org

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess large dipole moments but lack acidic protons. masterorganicchemistry.com They can effectively solvate the counter-ion (e.g., Na⁺ in a NaCN salt) but leave the anionic nucleophile relatively "bare" and highly reactive. youtube.com This enhanced nucleophilicity leads to a significant increase in the rate of SN2 reactions. libretexts.org For substitutions on this compound, a polar aprotic solvent is the ideal choice.

Influence of Base: In the context of SN2 reactions, the term "base" is often interchangeable with "nucleophile," as many strong nucleophiles are also strong bases (e.g., HO⁻, RO⁻). The strength of the nucleophile is a key factor in the bimolecular rate-determining step. libretexts.org Strong nucleophiles, which are often negatively charged, increase the rate of the SN2 reaction. chadsprep.com Weak nucleophiles like water or alcohols react too slowly with primary alkyl halides for practical synthetic purposes.

Scope and Limitations with Various Nucleophiles

The SN2 reaction at the primary bromide of this compound is versatile and accommodates a wide range of nucleophiles.

Scope: Strong nucleophiles are required for an efficient SN2 reaction. The leaving group trend for halides is I > Br > Cl, making bromide a very effective leaving group. nih.gov This allows for reactions with a broad spectrum of nucleophiles to introduce diverse functionalities.

Table 2: Scope of Nucleophiles in SN2 Reactions with the Alkyl Bromide Moiety

| Nucleophile | Reagent Example | Product Functional Group | Nucleophilicity |

| Halides | NaI | Alkyl Iodide | Strong |

| Hydroxide | NaOH | Alcohol | Strong |

| Alkoxides | NaOCH₃ | Ether | Strong |

| Cyanide | NaCN | Nitrile | Strong |

| Azide | NaN₃ | Azide | Strong |

| Thiolates | NaSH | Thiol | Strong |

| Carboxylates | RCOONa | Ester | Moderate |

| Amines | NH₃, RNH₂ | Amine | Moderate/Weak |

| Isocyanides | Adamantyl isocyanide | Secondary Amide (after hydrolysis) | Versatile nih.gov |

Limitations:

Elimination Reactions (E1/E2)

Elimination reactions of the this compound substrate, which involve the removal of a hydrogen atom and the bromine atom to form an alkene, can proceed through either E1 (unimolecular) or E2 (bimolecular) mechanisms. byjus.com The pathway taken is highly dependent on the reaction conditions, particularly the nature of the base, the solvent, and the temperature.

The E2 mechanism is a single-step process where a base abstracts a proton from the carbon adjacent to the carbon bearing the bromine, while the carbon-bromine bond breaks simultaneously to form a double bond. ucsb.edulibretexts.org This pathway requires a strong base and an anti-periplanar conformation between the hydrogen to be removed and the bromine leaving group. ucsb.edumasterorganicchemistry.com Given that this compound is a primary alkyl bromide, the E2 pathway is generally favored over the E1 pathway, especially with strong, sterically hindered bases like potassium tert-butoxide. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. byjus.com

The E1 mechanism involves a two-step process starting with the slow, rate-determining departure of the leaving group (bromide) to form a primary carbocation intermediate. byjus.com This is followed by a rapid deprotonation by a weak base (often the solvent) to form the alkene. libretexts.org However, primary carbocations are highly unstable, making the E1 pathway less likely for this substrate compared to secondary or tertiary halides. Conditions that favor E1 reactions, such as the use of a weak base or a polar protic solvent and higher temperatures, would likely lead to a competition with SN1 substitution reactions. ucsb.edumasterorganicchemistry.com In biochemical contexts, E1 eliminations are more common when a carbocation intermediate can be stabilized, which is not the case here. libretexts.org

Table 1: Factors Influencing E1 vs. E2 Pathways for this compound

| Factor | Favors E1 | Favors E2 | Rationale for this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a primary bromide, the substrate structure strongly favors the E2 pathway. |

| Base | Weak base (e.g., H₂O, ROH) | Strong base (e.g., RO⁻, OH⁻) | The choice of a strong base will promote the E2 mechanism. libretexts.org |

| Solvent | Polar protic (e.g., ethanol) | Polar aprotic (e.g., DMSO) or less polar solvents | Polar protic solvents can stabilize the carbocation intermediate of the E1 pathway. ucsb.edu |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Base] | The reaction rate will be sensitive to the concentration of the base if the E2 mechanism dominates. byjus.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the propoxy chain of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry.

Suzuki-Miyaura Coupling: This reaction couples the alkyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction is valued for its mild conditions and the low toxicity of the boron reagents. nih.gov For the title compound, this would involve the coupling at the C-Br bond to extend the propoxy chain. The catalytic cycle involves oxidative addition of the alkyl bromide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Challenges such as debromination can sometimes occur, but the use of specific ligands like XPhos can mitigate these side reactions. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the alkyl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction typically results in the formation of a new C-C bond with trans selectivity. organic-chemistry.org While traditionally used with aryl or vinyl halides, modifications have expanded its scope. diva-portal.org For this compound, the reaction would form a substituted alkene. The reaction often requires elevated temperatures, although microwave irradiation and highly active catalyst systems can allow for milder conditions. nih.gov Dehalogenation can be a competing side reaction, particularly with aryl bromides, an issue that can be managed by the addition of salts like NaBr. beilstein-journals.org

Sonogashira Coupling: This reaction couples the alkyl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine that can also serve as the solvent. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for constructing C(sp²)-C(sp) bonds and can be performed under mild, often room-temperature, conditions. wikipedia.orglibretexts.org For the title compound, this would result in the formation of an alkyne-substituted ether. Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester (R'-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | R-R' (e.g., Extended alkyl chain) |

| Heck | Alkene (R'-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | R-CH=CH-R' (Substituted alkene) |

| Sonogashira | Terminal Alkyne (R'-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | R-C≡C-R' (Internal alkyne) |

Organometallic Reagent Formation (e.g., Grignard Reagents)

The primary alkyl bromide functionality of this compound is well-suited for the formation of organometallic reagents, most notably Grignard reagents. libretexts.org

The formation of a Grignard reagent occurs by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comlibretexts.org The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the resulting organomagnesium complex. libretexts.orglibretexts.org The reaction converts the electrophilic carbon of the C-Br bond into a highly nucleophilic, carbanionic carbon in the C-Mg bond. libretexts.orgyoutube.com

The resulting Grignard reagent, 3-(2,3-dimethylphenoxy)propylmagnesium bromide, is a powerful nucleophile and a strong base. libretexts.orgyoutube.com It must be handled under strictly anhydrous conditions, as it reacts readily with any protic solvents, including water, to quench the reagent and form the corresponding alkane (1-propoxy-2,3-dimethyl-benzene). libretexts.org This powerful nucleophile can be used in a wide array of subsequent reactions, such as additions to aldehydes, ketones, and esters to form alcohols, or ring-opening of epoxides. youtube.com

Reactivity of the Dimethyl-Substituted Benzene Ring

The 2,3-dimethyl-substituted benzene ring in the title compound is electron-rich and activated towards reactions that target the aromatic system.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.comchemistry.coach The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. quizlet.com

In this compound, the ring has three substituents to consider:

-O-R (propoxy) group: An alkoxy group is a very strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. It is a powerful ortho, para-director. uci.edu

-CH₃ (methyl) groups: Alkyl groups are activating groups due to a positive inductive effect and hyperconjugation. They are ortho, para-directors. quizlet.com

When multiple activating groups are present, the directing effects are generally additive, and the most powerful activating group typically controls the position of substitution. libretexts.orglibretexts.org In this case, the alkoxy group is a much stronger activator than the methyl groups. Therefore, substitution will be directed to the positions ortho and para to the propoxy group.

The positions ortho to the propoxy group are C6 and C2. C2 is already substituted with a methyl group. Therefore, C6 is a highly favored position.

The position para to the propoxy group is C4.

Considering the directing effects of the methyl groups:

The C2-methyl group directs to C6 (ortho) and C4 (para).

The C3-methyl group directs to C5 (ortho) and C1 (para, blocked).

The directing effects of the propoxy group and the two methyl groups are reinforcing, strongly favoring substitution at the C4 and C6 positions. libretexts.org Steric hindrance at the C6 position (adjacent to the C1-propoxy group) might lead to a preference for substitution at the C4 position in some cases. Substitution at C5 is less likely as it is meta to the powerful activating propoxy group.

Site-Selective C-H Functionalization Strategies

Beyond classical EAS, modern synthetic methods allow for site-selective C-H functionalization, often through transition-metal catalysis. nih.govnih.govnsf.gov These strategies can provide complementary regioselectivity to traditional methods by using directing groups to guide a catalyst to a specific C-H bond. nih.gov

For this compound, the ether oxygen could potentially act as a directing group in some catalytic systems, guiding functionalization to the ortho C-H bond at the C6 position. researchgate.net However, the steric bulk of the 2,3-dimethyl substitution pattern might influence this selectivity. For instance, in platinum-catalyzed reactions of substituted benzenes, steric crowding can significantly affect whether activation occurs at an aryl or alkyl C-H bond. acs.org

Strategies using transient, non-symmetric iodanes, generated in situ from reagents like PhI(OAc)₂, have been developed for the site-selective halogenation or functionalization of arenes. nih.govnsf.govnih.gov These methods often show high para-selectivity for electron-rich arenes, which could potentially be applied to functionalize the C4 position of the title compound with high chemoselectivity. nih.govnsf.gov The choice of catalyst and directing group strategy is crucial, as different metals and ligands can lead to different outcomes; for example, a rhodium catalyst might direct olefination to a proximal C-H bond, whereas a palladium catalyst might favor a more distal position. rsc.org

Radical Reactions Involving Aromatic Systems

The aromatic ring of this compound can also participate in radical reactions. Unlike electrophilic substitutions that are sensitive to the electron-donating or -withdrawing nature of substituents in a predictable way, radical reactions can sometimes exhibit different selectivity patterns.

A key example of a radical reaction involving aromatic systems is the Minisci reaction, which involves the addition of a nucleophilic radical (often generated from an alkyl precursor) to a protonated heteroaromatic compound. While classically applied to electron-deficient heterocycles, related strategies for the late-stage functionalization of various aromatic cores are an active area of research. researchgate.net Such methods can introduce alkyl groups at sites that are not accessible through Friedel-Crafts reactions. The application of these methods to an electron-rich system like the one in the title compound would depend on the specific reaction conditions and the nature of the radical species generated. The selectivity could be influenced by a combination of steric and electronic factors, potentially targeting positions less favored in EAS reactions.

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound, particularly in intramolecular cyclization to form 5,6-dimethylchromane, is mechanistically governed by neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgspcmc.ac.indalalinstitute.comlibretexts.org This phenomenon involves the intramolecular interaction of the ether oxygen atom with the electrophilic carbon bearing the bromine atom, leading to an accelerated reaction rate compared to analogous reactions lacking this internal nucleophile. wikipedia.orgdalalinstitute.com

Computational studies on analogous systems, such as the cyclization of 5-hexenyl radicals, have demonstrated the utility of theoretical calculations in elucidating the structures and energies of transition states. e3s-conferences.orgscirp.orgresearchgate.net These studies often identify multiple possible transition state geometries, such as chair-like and boat-like conformations, and calculate their respective activation energies to predict the most favorable reaction pathway. e3s-conferences.orgscirp.org For the intramolecular cyclization of this compound, transition state modeling would be crucial to quantitatively understand the energetic landscape of the reaction, including the barrier to the formation of the cyclic oxonium ion intermediate. e3s-conferences.org The transition state is characterized as a first-order saddle point on the potential energy surface, possessing a single imaginary vibrational frequency that corresponds to the bond-forming and bond-breaking processes of the cyclization.

The table below illustrates a hypothetical reaction coordinate for the intramolecular cyclization of this compound, based on the principles of neighboring group participation.

| Reaction Stage | Description | Key Structural Features |

|---|---|---|

| Reactant | This compound | Flexible propyl chain with a terminal bromine atom. |

| Transition State 1 (TS1) | Intramolecular nucleophilic attack of the ether oxygen on the carbon bearing the bromine. | Partially formed C-O bond and partially broken C-Br bond. Elongated C-Br bond. Geometry approaching a trigonal bipyramidal arrangement at the reaction center. |

| Intermediate | Cyclic oxonium ion (a derivative of a tetrahydrooxepinium ion). | A five-membered ring containing a positively charged oxygen atom. |

| Transition State 2 (TS2) | Not applicable for simple cyclization, but would involve the attack of an external nucleophile in other reactions. | - |

| Product | 5,6-Dimethylchromane | A stable, six-membered heterocyclic ring fused to the benzene ring. |

Steric and Electronic Effects on Reactivity and Selectivity

The rate and selectivity of reactions involving this compound and its analogues are significantly influenced by both steric and electronic effects. These factors can either enhance or impede the reactivity of the molecule, particularly in the context of intramolecular cyclization facilitated by anchimeric assistance.

Electronic Effects: The 2,3-dimethyl substitution pattern on the benzene ring exerts a notable electronic effect. The two methyl groups are electron-donating through induction and hyperconjugation. This increases the electron density on the benzene ring and, by extension, on the ether oxygen atom. An increase in the nucleophilicity of the ether oxygen enhances its ability to act as a neighboring group, thereby promoting the intramolecular SN2 attack and accelerating the rate of cyclization. In reactions where an aromatic ring itself acts as the neighboring group, it can assist in the formation of a carbocationic intermediate known as a phenonium ion, delocalizing the positive charge and stabilizing the transition state. wikipedia.orglibretexts.org

Steric Effects: The placement of a methyl group at the C2 (ortho) position introduces significant steric hindrance. This "ortho effect" can influence the conformation of the propoxy side chain, potentially affecting the ease with which the ether oxygen can achieve the necessary geometry for an efficient intramolecular attack on the carbon bearing the bromine. While steric hindrance at the reaction center is known to slow down SN2 reactions, in the case of NGP, the effect can be more complex. The steric bulk of the ortho-methyl group might force the propoxy chain into a conformation that is either more or less favorable for cyclization. Computational studies on related systems have shown that steric factors in the transition state are crucial in determining the selectivity of cyclization reactions. scirp.orgresearchgate.net

The following table summarizes the expected influence of different substituents on the rate of intramolecular cyclization of analogous phenoxypropyl bromides.

| Substituent on Benzene Ring | Position | Expected Electronic Effect on NGP Rate | Expected Steric Effect on NGP Rate | Overall Predicted Effect on Cyclization Rate |

|---|---|---|---|---|

| -H ( unsubstituted ) | - | Baseline | Baseline | Reference rate |

| -CH3 | para (C4) | Increase (electron-donating) | Negligible | Increase |

| -CH3 | meta (C3) | Slight Increase (electron-donating) | Negligible | Slight Increase |

| -CH3 | ortho (C2) | Increase (electron-donating) | Decrease (steric hindrance) | Ambiguous, depends on the balance of effects |

| -NO2 | para (C4) | Decrease (electron-withdrawing) | Negligible | Decrease |

| -OCH3 | para (C4) | Significant Increase (strong electron-donating) | Negligible | Significant Increase |

| 2,3-dimethyl | ortho & meta | Increase (cumulative electron-donating) | Decrease (steric hindrance from C2-methyl) | Ambiguous, requires experimental or computational data for a definitive conclusion. |

Advanced Applications in Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

"1-(3-Bromo-propoxy)-2,3-dimethyl-benzene" serves as a key intermediate in the synthesis of intricate molecules, leveraging the reactivity of both the alkyl bromide and the aromatic core.

The inherent structure of "this compound" is a foundation for creating more complex, polyfunctionalized aromatic systems. The 2,3-dimethylphenyl group can undergo further electrophilic aromatic substitution reactions, introducing additional functional groups onto the ring. The position of these new substituents is directed by the existing dimethyl and propoxy groups.

Furthermore, the propoxy chain can be modified or used as a tether to introduce other aromatic or functional moieties. For instance, the bromo- group can be converted into other functional groups, which can then participate in reactions to build larger, more complex aromatic structures. One potential pathway involves the formation of polycyclic aromatic hydrocarbons (PAHs), which are fundamental structures in materials science and astrochemistry. osti.gov The synthesis of such complex systems often relies on building blocks that can undergo sequential C-C bond-forming reactions.

A primary application of "this compound" is in the synthesis of a wide array of aryl alkyl ether derivatives. This is typically achieved through the Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and asymmetrical ethers. rsc.org In this reaction, an alkoxide or a phenoxide ion acts as a nucleophile, displacing the bromide from the propyl chain of "this compound" in an SN2 reaction.

This methodology allows for the coupling of the 2,3-dimethylphenoxypropyl moiety with a vast range of phenolic compounds, leading to the creation of diverse diaryl ether structures. The reaction conditions, such as the choice of base and solvent, can be optimized to achieve high yields. For example, reacting "this compound" with various substituted phenols in the presence of a base like potassium carbonate in a suitable solvent such as DMF or acetonitrile (B52724) would yield the corresponding diaryl ether derivatives. This versatility is crucial for creating libraries of compounds for applications in medicinal chemistry and materials science.

Table 1: Synthesis of Aryl Alkyl Ether Derivatives via Williamson Ether Synthesis

| Phenol (B47542) Reactant | Base/Solvent | Resulting Aryl Alkyl Ether Derivative |

| Phenol | K₂CO₃ / DMF | 1-(3-Phenoxy-propoxy)-2,3-dimethyl-benzene |

| 4-Nitrophenol | Cs₂CO₃ / Acetone | 1-[3-(4-Nitro-phenoxy)-propoxy]-2,3-dimethyl-benzene |

| 2-Naphthol | NaH / THF | 1-[3-(Naphthalen-2-yloxy)-propoxy]-2,3-dimethyl-benzene |

| 4-Methoxyphenol | K₂CO₃ / Acetonitrile | 1-[3-(4-Methoxy-phenoxy)-propoxy]-2,3-dimethyl-benzene |

Role in Cross-Coupling Methodologies to Form Carbon-Carbon Bonds

The presence of the C-Br bond in "this compound" makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. thinkindiaquarterly.orgicmpp.ro These reactions have revolutionized organic synthesis due to their efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mychemblog.comorientjchem.org "this compound" can be converted into its corresponding boronic ester and then coupled with various aryl or vinyl halides. Alternatively, the bromo-compound itself can be directly coupled with a suitable organoboron reagent. This method is highly effective for synthesizing biaryl compounds and other conjugated systems. mychemblog.com

Grignard Reagents: The compound can be used to form a Grignard reagent by reacting it with magnesium metal. illinois.edu The resulting organomagnesium halide, 3-(2,3-dimethylphenoxy)propylmagnesium bromide, is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce the 2,3-dimethylphenoxypropyl group into a wide range of molecular scaffolds. thinkindiaquarterly.org This reagent is a key intermediate for creating more complex molecules.

Development of Novel Organometallic and Heterocyclic Compounds

The reactivity of "this compound" extends to the synthesis of novel organometallic complexes and heterocyclic structures.

Organometallic Compounds: The propyl chain can be functionalized with ligands that can coordinate to metal centers. For example, the terminal bromide can be substituted with a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor. carbene.de These ligands, incorporating the bulky 2,3-dimethylphenoxypropyl group, can then be used to synthesize novel organometallic complexes with unique steric and electronic properties. Such complexes are of interest for their potential applications in catalysis.

Heterocyclic Compounds: Intramolecular cyclization reactions involving derivatives of "this compound" can lead to the formation of various heterocyclic systems. A notable example is the synthesis of chromane (B1220400) derivatives. organic-chemistry.orgpsu.edu By introducing a suitable functional group ortho to the propoxy chain on the aromatic ring, an intramolecular cyclization can be induced. For instance, if a hydroxyl group is present, an intramolecular Williamson ether synthesis can lead to the formation of a chromane ring. Other strategies, such as intramolecular Heck reactions, can also be employed to construct these and other heterocyclic frameworks. organic-chemistry.org

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Derivative of this compound | Reaction Type | Resulting Heterocycle |

| With ortho-hydroxyl group | Intramolecular Williamson Ether Synthesis | Chromane derivative |

| With ortho-vinyl group | Intramolecular Heck Reaction | Dihydrobenzofuran derivative |

| With ortho-amino group | Intramolecular N-alkylation | Tetrahydroquinoline derivative |

Synthetic Routes to Materials with Tunable Properties (e.g., optical, electronic, focusing on synthetic aspects)

The structural features of "this compound" make it a promising precursor for the synthesis of materials with tunable optical and electronic properties, such as liquid crystals and functional polymers.

Liquid Crystals: The rigid 2,3-dimethylphenyl group combined with the flexible propoxy chain is a common motif in liquid crystalline molecules. nih.gov By attaching other mesogenic (liquid crystal-forming) groups to the propoxy chain, novel liquid crystals can be synthesized. rsc.org The length and flexibility of the alkyl chain, along with the nature of the terminal groups, play a crucial role in determining the mesomorphic properties, such as the temperature range of the liquid crystal phases and the dielectric anisotropy. rsc.orgnih.gov

Functional Polymers: "this compound" can be converted into a functional monomer and then polymerized to create polymers with specific properties. For example, the bromo- group can be replaced by a polymerizable group, such as a styrenyl or an acrylate (B77674) moiety. The resulting monomer can then be polymerized, incorporating the 2,3-dimethylphenoxypropyl group as a side chain. These side chains can influence the polymer's thermal properties, solubility, and electronic characteristics.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of aryl ethers, including 1-(3-bromo-propoxy)-2,3-dimethyl-benzene, often relies on the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com While effective, this route can generate significant salt byproducts and may require harsh reaction conditions, leading to a low atom economy. jocpr.com Green chemistry principles emphasize the need for synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. jocpr.com

Future research should focus on developing greener alternatives to the classical Williamson synthesis for preparing this compound. One promising area is the direct, catalytic C-H activation of 2,3-dimethylphenol (B72121) followed by etherification, which would avoid the pre-functionalization steps. Another approach involves the use of diaryliodonium salts for the arylation of 3-bromo-1-propanol (B121458), a method that can proceed under mild, metal-free conditions. acs.orgorganic-chemistry.org The development of such methods would represent a significant step towards a more environmentally benign production process. jocpr.com

| Synthetic Route | Description | Advantages | Challenges for Future Research |

|---|---|---|---|

| Traditional Williamson Ether Synthesis | Reaction of an alkoxide (from 2,3-dimethylphenol) with 1,3-dibromopropane. masterorganicchemistry.com | Well-established and versatile. masterorganicchemistry.com | Low atom economy (stoichiometric base and salt formation), potentially harsh conditions. jocpr.comnumberanalytics.com |

| Catalytic C-H Functionalization/Etherification | Direct reaction of 2,3-dimethylbenzene with a bromo-propoxy source via catalytic C-H bond activation. nih.gov | High atom economy, reduces synthetic steps. rsc.org | Achieving high regioselectivity on the dimethylbenzene ring, catalyst stability and cost. rsc.org |

| Diaryliodonium Salt Chemistry | Arylation of 3-bromo-1-propanol using a diaryliodonium salt derived from 2,3-dimethylbenzene. acs.org | Often proceeds under mild, metal-free conditions. organic-chemistry.org | Requires synthesis of the diaryliodonium salt, which can have its own atom economy challenges. acs.org |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

Catalysis is central to modern organic synthesis, enabling efficient and selective bond formations. numberanalytics.com For the synthesis of this compound, future research could explore novel catalytic systems that offer improved selectivity and efficiency for the crucial C-O bond formation step. nih.govnumberanalytics.com

Transition metal catalysts, particularly those based on palladium and copper, are widely used for forming C-O bonds. numberanalytics.com However, there is ongoing research to develop more active and robust catalysts. This includes designing advanced ligands that can fine-tune the electronic and steric properties of the metal center, leading to higher yields and selectivity under milder conditions. numberanalytics.com For instance, exploring bipyrazolylphosphine ligands for palladium-catalyzed coupling or using N,N-dimethylglycine as a ligand in copper-catalyzed Ullmann-type reactions could provide more efficient routes. acs.orgorganic-chemistry.org An underexplored avenue is the catalytic functionalization of unactivated C–H bonds, which could allow for the direct coupling of 2,3-dimethylbenzene with a suitable propoxy-containing reactant, bypassing the need for a phenol (B47542) intermediate. repec.orgnih.gov

| Catalyst Type | Potential Transformation | Key Research Focus | Anticipated Advantage |

|---|---|---|---|

| Palladium-based Catalysts | Buchwald-Hartwig amination-type C-O coupling. nih.gov | Development of bulky, electron-rich phosphine (B1218219) ligands. acs.org | High functional group tolerance and efficiency for sterically hindered substrates. acs.org |

| Copper-based Catalysts | Ullmann condensation. umich.edu | Use of inexpensive ligands (e.g., amino acids) and exploration of air-stable Cu(I) sources. organic-chemistry.orgumich.edu | Lower cost compared to palladium, effective for aryl halides. umich.edu |

| Iridium/Rhodium Catalysts | Directed or non-directed C-H etherification. nih.govrepec.org | Achieving regioselectivity in the C-H activation of the 2,3-dimethylbenzene ring. | Eliminates the need for pre-functionalized starting materials, improving overall efficiency. rsc.org |

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. rsc.orgmit.edu Applying advanced computational modeling to the synthesis of this compound can accelerate the discovery of optimal reaction conditions and novel synthetic pathways.

Density Functional Theory (DFT) can be used to model reaction intermediates and transition states, providing insights into reaction mechanisms and energy barriers. nih.gov This knowledge can guide the rational design of more effective catalysts and help in understanding the origins of selectivity. nih.gov Furthermore, machine learning and artificial intelligence are emerging as powerful tools for predicting reaction outcomes. rsc.org A trained model could screen vast arrays of catalysts, ligands, and substrates to identify promising candidates for C-H functionalization or cross-coupling reactions, significantly reducing the experimental effort required for optimization. rsc.orgmit.edu

| Computational Tool | Specific Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | - Mechanistic investigation of catalytic cycles.

| - Understanding of catalyst-substrate interactions.

|

| Machine Learning Models | - Multitask prediction of site selectivity in aromatic C-H functionalization. rsc.org | - Rapid identification of optimal reaction conditions.

|

| Molecular Dynamics (MD) | - Simulating solvent effects.

| - Improved understanding of the reaction environment's role.

|

Expansion of Synthetic Utility through Unprecedented Functionalizations

The structure of this compound contains two key handles for further chemical modification: the terminal bromine atom and the aromatic ring. While the bromo group is a classical site for nucleophilic substitution and cross-coupling reactions, future research could focus on novel and unprecedented functionalizations to create a diverse library of complex molecules.

The aromatic ring itself is a target for further functionalization. researchgate.netnih.gov Directed C-H functionalization could be used to introduce additional substituents at specific positions, guided by the existing ether linkage. This would open pathways to poly-substituted aromatic compounds that are otherwise difficult to access. nih.gov The bromine atom can participate in a wide range of modern cross-coupling reactions beyond simple ether or amine linkages, such as Sonogashira (alkyne coupling), Suzuki (boronic acid coupling), or Buchwald-Hartwig (amination) reactions, to build complex molecular architectures. nih.gov

| Reaction Site | Reaction Type | Potential Reagent | Resulting Structure |

|---|---|---|---|

| Propoxy Chain (Bromo Group) | Suzuki Coupling | Arylboronic acid | Aryl-terminated alkyl chain |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-terminated alkyl chain | |

| Azide Substitution | Sodium azide | Azido-terminated alkyl chain (for click chemistry) | |

| Aromatic Ring | Directed C-H Borylation | Bis(pinacolato)diboron with Ir catalyst | Borylated aromatic ring for subsequent couplings |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted aromatic ring |

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents challenges related to scalability, safety, and reproducibility. helgroup.com Integrating flow chemistry and automation into the synthesis of this compound offers solutions to these challenges. acs.org

Flow chemistry, where reactions are performed in a continuously flowing stream, provides superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for exothermic reactions. acs.org This enhanced control can lead to higher yields, improved safety, and facilitates straightforward scaling by simply running the system for a longer duration. nih.gov Automated synthesis platforms can be employed for high-throughput screening of reaction conditions, rapidly identifying the optimal catalyst, solvent, and temperature for the synthesis. helgroup.comsynplechem.com This not only accelerates process development but also ensures high reproducibility. helgroup.com The integration of these technologies can lead to a more efficient, safer, and cost-effective manufacturing process for this compound and its derivatives. nih.gov

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent, due to high surface area-to-volume ratio of reactors. acs.org |

| Scalability | Complex, often requires re-optimization of conditions. | Simpler, achieved by extending reaction time ("scale-out"). nih.gov |

| Safety | Larger volumes of hazardous materials present at one time. | Smaller reaction volumes at any given moment, inherently safer. acs.org |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and pressure. acs.org |

| Integration | Difficult to integrate with inline analysis and purification. | Easily integrated with purification and real-time monitoring systems. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.